N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorinated phenyl group, a pyrido[1,2-a]pyrimidinone moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Fluorinated Phenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorinated phenyl derivative is introduced.
Formation of the Acetamide Linkage: The final step involves coupling the intermediate with an acetamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions could target the carbonyl group in the pyrido[1,2-a]pyrimidinone moiety, potentially converting it to a hydroxyl group.
Substitution: The fluorinated phenyl group may participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide would depend on its specific molecular targets. Typically, compounds of this nature may act by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.
Pathway Involvement: Modulating specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
- N-(3-bromo-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as:
- Increased Lipophilicity : Enhancing its ability to cross cell membranes.
- Enhanced Metabolic Stability : Reducing susceptibility to metabolic degradation.
- Altered Binding Affinity : Modifying its interaction with molecular targets.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-11-5-6-12(8-13(11)18)19-15(22)10-24-16-9-17(23)21-7-3-2-4-14(21)20-16/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZAJGOZEGXBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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